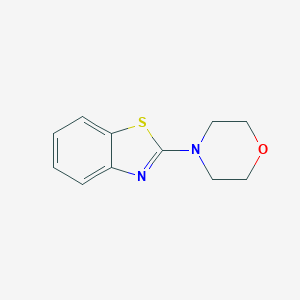

2-(4-Morpholinyl)benzothiazole

Descripción

Propiedades

IUPAC Name |

4-(1,3-benzothiazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-4-10-9(3-1)12-11(15-10)13-5-7-14-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUVJGRVEYHIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90891505 | |

| Record name | 2-(4-Morpholinyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4225-26-7 | |

| Record name | Benzothiazole, 2-(4-morpholinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004225267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Morpholinyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Conditions and Optimization

The patent specifies a molar excess of morpholine (≥200%) to drive the reaction to completion, with temperatures maintained between 30–60°C to prevent premature melting of MBS (melting point: 82–85°C). A nitrogen atmosphere is critical to minimize side reactions. Post-reaction, the product is separated as a molten phase from the aqueous mixture within 15 minutes to ensure purity and stability. This rapid phase separation avoids degradation caused by prolonged exposure to water or residual morpholine.

Table 1: Industrial Synthesis Parameters for MBS

| Reactant | Oxidizing Agent | Temperature (°C) | Morpholine Excess | Yield (%) |

|---|---|---|---|---|

| 2-Mercaptobenzothiazole | NaOCl | 30–60 | 200% | 85–90 |

| 2-Benzothiazolyl disulfide | H₂O₂ | 40–50 | 300% | 88–92 |

Mechanistic Insights into Sulfenamide Bond Formation

The oxidative coupling mechanism in MBS synthesis involves two key steps:

-

Oxidation of MBT : The thiol group (-SH) of MBT is oxidized to a sulfenyl chloride (-SCl) using NaOCl or Cl₂.

-

Nucleophilic Attack by Morpholine : The sulfenyl chloride reacts with morpholine’s secondary amine, forming the sulfenamide bond (-S-N-).

This pathway is corroborated by the detection of intermediate disulfides and the requirement for stoichiometric oxidants. Notably, substituting DMSO with methyl phenyl sulfoxide in analogous reactions yields benzothiazolethione derivatives, underscoring the oxidant’s role in aromatization.

Scalability and Process Economics

The patent method’s scalability is demonstrated in 5 mmol- to 10 L-scale reactions, achieving 80–92% yields . Key cost drivers include morpholine procurement and energy consumption during melt-phase separation. Comparative analyses favor H₂O₂ over NaOCl due to lower corrosivity and safer handling.

Aplicaciones Científicas De Investigación

Environmental Applications

Molecular Marker in Environmental Studies

2-(4-Morpholinyl)benzothiazole has been identified as an impurity in vulcanization accelerators used in automobile tires. Its presence in the environment has been proposed as a potential molecular marker for street runoff. Research has demonstrated its utility in environmental monitoring, particularly in assessing contamination from tire wear particles. The compound can be detected at trace levels in various environmental samples, including street dust and river sediments.

Analytical Methodology

An analytical method utilizing gas chromatography has been developed to quantify 24MoBT in environmental matrices. The method involves:

- Extraction using a 6:4 (v/v) mixture of benzene and methanol.

- Purification through acid extraction and adsorption column chromatography.

- Detection using capillary gas chromatography equipped with a sulfur-selective detector.

The method achieves a recovery rate of approximately 85% with a detection limit of 0.08 ng injected, corresponding to 0.20 ng/g of dry sample .

| Sample Type | Concentration Detected (ng/g) |

|---|---|

| Street Dust | Varies |

| River Sediments | Varies |

Medicinal Chemistry Applications

Anti-Cancer Potential

Benzothiazole derivatives, including this compound, have been extensively studied for their pharmacological properties. These compounds exhibit significant anti-tumor activity against various cancer types such as ovarian, breast, lung, kidney, and colon cancers. The selective targeting of cancer cells while minimizing damage to normal tissues positions these compounds as promising candidates for cancer therapy .

Mechanistic Insights

Recent studies utilizing density functional theory (DFT) calculations have explored the molecular structure and properties of benzothiazole derivatives. These investigations have provided insights into their electronic properties and potential mechanisms of action against cancer cells. The findings suggest that these compounds may act by modulating free radical species within cells, contributing to their anti-cancer effects .

| Cancer Type | Activity Observed |

|---|---|

| Ovarian | Significant |

| Breast | Significant |

| Lung | Significant |

| Kidney | Moderate |

| Colon | Moderate |

Case Studies

- Environmental Monitoring : A study conducted in urban areas found that concentrations of this compound correlated with traffic density, indicating its potential as a traffic tracer in metropolitan cities .

- Pharmacological Research : In vitro studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways, further supporting their development as therapeutic agents .

Mecanismo De Acción

The mechanism of action of 2-(4-Morpholinyl)benzothiazole involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparación Con Compuestos Similares

Key Observations :

- Substituent Impact: The 4-morpholine group in this compound enhances environmental stability compared to amino-substituted analogs, which are more polar and bioactive .

- Thermal Stability: 2-(Morpholinothio)benzothiazole’s lower melting point (78–80°C) reflects reduced crystallinity due to the flexible thioether linkage, favoring industrial processing .

Antitumor Activity

- This compound Derivatives : Exhibit moderate activity against breast and colon cancer cell lines (IC₅₀ ~10–50 µM) .

- 2-(4-Aminophenyl)benzothiazole: Superior potency (IC₅₀ <1 µM) against ovarian and renal cancers due to enhanced DNA intercalation from the amino group .

- Benzothiazole-Oxadiazole Hybrids : Neuroprotective activity (87–89% cell viability at 10 µM) via amyloid-β targeting, a mechanism distinct from morpholine-substituted analogs .

Enzymatic Inhibition

- This compound : Weak α-glucosidase inhibition (IC₅₀ >100 µM) compared to bromo-substituted analogs (e.g., 2-(4-Bromophenyl)benzothiazole, IC₅₀ = 2.3 µM) due to reduced electrophilicity .

Actividad Biológica

2-(4-Morpholinyl)benzothiazole is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and environmental science. Its unique structure, characterized by a benzothiazole core and a morpholine substituent, contributes to its diverse biological effects, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, potential applications, and environmental implications.

Chemical Structure and Properties

- Molecular Formula : C11H12N2OS

- Molecular Weight : 224.29 g/mol

- CAS Number : 4225-26-7

The compound features a benzothiazole ring system, which is known for its biological activity, combined with a morpholine ring that enhances its solubility and reactivity in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation, which is particularly relevant in cancer research. Studies have shown that it may interfere with pathways that promote tumor growth.

- Antimicrobial Activity : It exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Neurotoxicity : Recent research indicates potential neurotoxic effects when exposed to neural cell lines, suggesting caution regarding environmental exposure .

Biological Activity Data

Case Studies

-

Anticancer Properties :

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell viability, particularly in breast cancer cells. The compound was found to induce apoptosis through caspase activation. -

Antimicrobial Efficacy :

In vitro tests showed that this compound possesses broad-spectrum antimicrobial activity. It was effective against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. -

Environmental Impact :

Research has highlighted the presence of this compound in urban environments due to its use in industrial applications. Its detection in wastewater effluents raises concerns about its potential neurotoxic effects on aquatic life, particularly affecting zebrafish larvae behavior during developmental stages .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds.

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 4-(1,3-Benzothiazol-2-yl)morpholine | Similar core | Antimicrobial, but less potent |

| 2-(4-Morpholinyl)-1,3-benzothiazole | Similar core | Anticancer properties noted |

Q & A

Q. What are the standard synthetic routes for 2-(4-Morpholinyl)benzothiazole, and how can purity be validated?

The compound is synthesized via reactions between 2-mercaptobenzothiazole (M) and morpholine derivatives in the presence of sulfur-containing reagents (e.g., SCl) under controlled conditions. Common methods include:

- Reacting M with morpholine and SCl in ethanol or isopropanol at 55–70°C .

- Using microwave-assisted synthesis to optimize reaction time and yield . Purity is validated via melting point analysis (123–135°C), IR spectroscopy (C–S and morpholine ring vibrations), and NMR (δ 3.6–4.0 ppm for morpholine protons). Elemental analysis (C, H, N, S) confirms stoichiometric ratios .

Q. How do the physicochemical properties of this compound influence its solubility and reactivity?

The compound is sparingly soluble in polar solvents (e.g., acetone, DMSO) due to its hydrophobic benzothiazole core and morpholine ring rigidity. Solubility in chlorform (19.3 mg/mL at 20°C) makes it suitable for organic-phase reactions. The sulfur atoms in the thiazole and morpholine groups enhance nucleophilic reactivity, particularly in vulcanization or coordination chemistry .

Q. What role does this compound play in rubber vulcanization, and how does it compare to other accelerators?

As a delayed-action accelerator, it forms sulfenamide intermediates during vulcanization, improving crosslinking efficiency in natural rubber. Compared to N-cyclohexyl-2-benzothiazolesulfenamide (CBS), it exhibits superior scorch safety but slower initiation. Optimal performance is achieved with secondary accelerators like zinc oxide (3–5 phr) and stearic acid (1–2 phr) .

Advanced Research Questions

Q. How can this compound serve as a molecular marker for environmental tire-wear particle tracking?

The compound’s persistence in urban sediments and low biodegradability make it a tracer for tire-derived particulate matter. Analytical methods include:

- GC-MS : Quantification in street runoff and reservoir cores using selective ion monitoring (SIM) at m/z 284.35 .

- Sediment Core Analysis : Stratigraphic correlation with historical traffic data reveals accumulation trends (e.g., 0.2–1.5 µg/g in urban reservoirs) .

Q. What methodologies are used to evaluate the antitumor potential of this compound derivatives?

Derivatives are screened via:

- In vitro cytotoxicity assays : IC50 values against cancer cell lines (e.g., HeLa, MCF-7) using MTT or SRB protocols .

- Molecular docking : Targeting p38α MAP kinase (PDB: 1CM8) or HIV-1 protease (PDB: 1HHP) to assess binding affinity (ΔG < −8 kcal/mol) .

- Fluorescence-based cellular uptake studies : Substitutions with electron-withdrawing groups (e.g., –NO2) enhance membrane permeability .

Q. How do computational models explain the molecular interactions of this compound in enzyme inhibition?

DFT calculations and MD simulations reveal:

- Electrostatic interactions : The morpholine oxygen forms hydrogen bonds with catalytic residues (e.g., Asp168 in p38α MAP kinase) .

- π-π stacking : The benzothiazole ring aligns with hydrophobic pockets in enzyme active sites . Validation involves comparing computed binding energies with experimental IC50 values .

Q. What are the degradation pathways of this compound in aquatic systems, and how do they impact ecotoxicity?

Degradation occurs via:

- Photolysis : UV irradiation (λ = 254 nm) cleaves the C–S bond, yielding morpholine and benzothiazole derivatives (t1/2 = 48–72 hrs) .

- Microbial metabolism : Pseudomonas spp. oxidize the morpholine ring, producing CO2 and NH3 under aerobic conditions . Acute toxicity (LC50 = 3 mg/kg in mice) necessitates monitoring in wastewater treatment effluents .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

Discrepancies arise from structural variations (e.g., substituents at C-6) and assay conditions. Strategies include:

- Meta-analysis : Cross-referencing IC50 values across standardized cell lines (e.g., NCI-60 panel) .

- SAR studies : Comparing substituent effects (e.g., fluoro vs. methoxy groups) on bioavailability and target selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.